molecular formula C7H7NO3 B142376 4-Amino-3-hydroxybenzoic acid CAS No. 2374-03-0

4-Amino-3-hydroxybenzoic acid

Cat. No. B142376
CAS RN: 2374-03-0
M. Wt: 153.14 g/mol
InChI Key: NFPYJDZQOKCYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06849620B2

Procedure details

A mixture of 4-amino-3-hydroxybenzoic acid (1.0 g, 6.5 mmol) and trimethyl orthoformate (2.0 mL, 18.3 mmol) is heated in an oil bath at 100° C. for 30 h. The mixture is cooled to rt and diluted with MeOH. The resulting solution is filtered through a pad of Celite, and the filtrate is concentrated in vacuo to give 1,3-benzoxazole-5-carboxylic acid as a brown solid (290 mg, 27%): 1H NMR (DMSO-d6) δ 13.0, 8.9, 8.3, 8.1, 7.9.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5](C(O)=O)=[CH:4][C:3]=1O.[CH:12]([O:17]C)(OC)[O:13]C.[CH3:19][OH:20]>>[O:20]1[C:3]2[CH:4]=[CH:5][C:9]([C:12]([OH:17])=[O:13])=[CH:10][C:2]=2[N:1]=[CH:19]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1)O
Name
Quantity
2 mL
Type
reactant
Smiles
C(OC)(OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to rt
FILTRATION
Type
FILTRATION
Details
The resulting solution is filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1C=NC2=C1C=CC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.